5-Bromo-1-methylindoline

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

5-Bromo-1-methylindoline (CAS 99848-78-9) is a brominated N-methyl indoline derivative with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol. Characterized by a bromine atom at the 5-position and a methyl group on the indoline nitrogen, it is supplied at ≥90–97% purity and serves primarily as a regiospecific synthetic building block in medicinal chemistry, enabling palladium-catalyzed cross-coupling and further diversification toward kinase-targeted libraries and CNS-oriented compound collections.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 99848-78-9
Cat. No. B1286577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methylindoline
CAS99848-78-9
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H10BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
InChIKeyYIRSVRZXIXHOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methylindoline (CAS 99848-78-9): A Regiospecific N-Methyl Indoline Building Block for Medicinal Chemistry


5-Bromo-1-methylindoline (CAS 99848-78-9) is a brominated N-methyl indoline derivative with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol [1]. Characterized by a bromine atom at the 5-position and a methyl group on the indoline nitrogen, it is supplied at ≥90–97% purity and serves primarily as a regiospecific synthetic building block in medicinal chemistry, enabling palladium-catalyzed cross-coupling and further diversification toward kinase-targeted libraries and CNS-oriented compound collections [2].

Why 5-Bromo-1-methylindoline Cannot Be Replaced by Unsubstituted Indoline or Alternative Bromoindoline Regioisomers


In medicinal chemistry campaigns, substituting 5-bromo-1-methylindoline with unsubstituted indoline eliminates the critical C5 aryl bromide handle required for palladium-catalyzed diversification [1]. Using regioisomeric bromoindolines (e.g., 4-bromo, 6-bromo, or 7-bromoindoline) redirects the exit vector, altering target binding topology and invalidating established structure-activity relationships (SAR) . The N-methyl group further differentiates this compound from NH-indolines by reducing hydrogen-bond donor capacity, modifying logP, and influencing CNS multiparameter optimization (MPO) scores — a combination that cannot be replicated by substituting regioisomeric or unsubstituted indoline building blocks without time-consuming synthetic re-optimization .

Quantitative Differentiation Evidence for 5-Bromo-1-methylindoline Against Closest Analogs


Regiospecific C5 Bromine Exit Vector: Differentiation from 6-Bromo-1-methylindoline in Library Design

5-Bromo-1-methylindoline presents the bromine substituent at the C5 position of the indoline core, a regiospecific exit vector that is orthogonal to that of its closest commercially available isomer, 6-bromo-1-methylindoline (CAS 86626-30-4), which places the bromine at C6 . In fragment-based drug discovery and kinase inhibitor design, the C5 vector projects into distinct subpockets of the ATP-binding site (e.g., the ribose pocket or solvent-exposed region) compared to the C6 vector, which orients toward the hinge-binding region . Both isomers are stocked as separate catalog items by multiple suppliers, confirming that researchers must deliberately select the correct regioisomer for their target scaffold .

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Enhanced Lipophilicity with Reduced Topological Polar Surface Area: Physicochemical Differentiation from Unsubstituted Indoline

5-Bromo-1-methylindoline exhibits a predicted XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 3.2 Ų, with zero hydrogen-bond donors . By comparison, unsubstituted indoline (CAS 496-15-1) has a reported cLogP of approximately 1.84 and a polar surface area of 12.03 Ų, reflecting the presence of an NH donor . The N-methylation and C5 bromination together increase logP by approximately 0.96 units while reducing TPSA by roughly 8.8 Ų, shifting the physicochemical profile toward the CNS MPO sweet spot and reducing efflux transporter recognition risk .

Physicochemical profiling CNS drug design Lipinski rule-of-five

Validated Building Block in Nucleoside Synthesis: 5-Bromoindoline Core Demonstrates Productive Glycosylation

The 5-bromoindoline core (the parent scaffold of 5-bromo-1-methylindoline) has been validated as a competent substrate in the direct glycosylation synthesis of α-indoline ribonucleosides, yielding the corresponding protected ribonucleoside in 55% yield when reacted with 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranose in ethanol at 60–70°C for 6–7 hours [1][2]. This yield is comparable to that of unsubstituted indoline (60%) and dimethylindoline (65%) under identical conditions, demonstrating that the 5-bromo substituent does not significantly impede the key glycosylation step while simultaneously providing a synthetic handle for post-glycosylation diversification via cross-coupling [1].

Nucleoside chemistry Antiviral agents Glycosylation

Controlled Storage Requirements Differentiate 5-Bromo-1-methylindoline from Ambient-Stable Indoline Building Blocks

Suppliers specify storage of 5-bromo-1-methylindoline at −20°C in sealed containers protected from moisture, indicating a requirement for controlled cold-chain storage that differs from the ambient-temperature storage conditions typical of unsubstituted indoline and many non-halogenated indoline building blocks [1]. This storage requirement reflects the enhanced reactivity conferred by the C5 bromine substituent and necessitates procurement planning for laboratories that lack extensive −20°C compound storage capacity .

Compound management Laboratory procurement Stability

Optimal Research and Industrial Application Scenarios for 5-Bromo-1-methylindoline


Kinase-Focused Fragment Library Synthesis via Parallel Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing kinase-targeted compound libraries can deploy 5-bromo-1-methylindoline as a common intermediate for parallel Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids. The C5 bromine position orients elaborated substituents toward the ribose pocket or solvent-exposed region of the kinase ATP-binding site, as established by the exit vector analysis in Section 3 [1]. The N-methyl group eliminates a hydrogen-bond donor (vs. NH-indolines) and contributes a logP of 2.8 with a TPSA of 3.2 Ų, making the resulting products pre-optimized for CNS MPO compliance .

Synthesis of Modified Indoline Nucleosides for Antiviral Probe Development

Based on the validated glycosylation of the 5-bromoindoline core (55% ribonucleoside yield vs. 60% for unsubstituted indoline), researchers can employ 5-bromo-1-methylindoline as a precursor for N-methyl nucleoside analogs. The N-methyl group precludes unwanted N-glycosylation side reactions, potentially simplifying purification relative to NH-indoline substrates, while the C5 bromine is retained post-glycosylation for late-stage palladium-catalyzed diversification to generate focused libraries of indoline nucleoside analogs for antiviral screening [1].

CNS Multiparameter Optimization (MPO) Lead Generation Campaigns

Fragment-to-lead programs targeting CNS indications can prioritize 5-bromo-1-methylindoline for its favorable CNS MPO profile: XLogP3 of 2.8, TPSA of 3.2 Ų, zero HBDs, and molecular weight of 212.09 g/mol, all within optimal ranges for blood-brain barrier penetration [1]. Compared to unsubstituted indoline (cLogP ~1.84, TPSA ~12.03 Ų, 1 HBD), the N-methyl-5-bromo substitution shifts the core approximately 0.96 logP units higher while reducing TPSA by ~8.8 Ų, placing derived compounds closer to the CNS drug-like chemical space .

Structure-Activity Relationship (SAR) Exploration of 5-Position Substitution Effects in Bioactive Indoline Series

When a lead indoline compound requires systematic exploration of the 5-position, 5-bromo-1-methylindoline provides a versatile late-stage diversification point. The aryl bromide enables Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, and other palladium-catalyzed transformations to introduce amines, (hetero)aryl groups, and alkenyl substituents, respectively [1]. This single building block can generate dozens of analogs from one common intermediate, accelerating SAR timeline compared to de novo synthesis of each 5-substituted analog.

Quote Request

Request a Quote for 5-Bromo-1-methylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.